molecular formula C13H13N3O2 B12537472 Benzonitrile, 5-(di-2-propenylamino)-2-nitro- CAS No. 821776-52-7

Benzonitrile, 5-(di-2-propenylamino)-2-nitro-

Cat. No.: B12537472
CAS No.: 821776-52-7
M. Wt: 243.26 g/mol
InChI Key: ZARALMLTEKVTGV-UHFFFAOYSA-N
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Description

While direct data on this compound is absent in the provided evidence, structural analogs with nitro and amino substituents offer insights into its properties and applications.

Properties

CAS No.

821776-52-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

5-[bis(prop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h3-6,9H,1-2,7-8H2

InChI Key

ZARALMLTEKVTGV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitrile compounds.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The di-2-propenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amino-substituted benzonitrile derivatives.

    Reduction: Formation of amine-substituted benzonitrile derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzonitrile derivatives are often utilized as intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable for creating more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The nitrile group can be substituted with various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to amines, which are crucial in drug development.

Biology

Research indicates that benzonitrile derivatives exhibit biological activity, particularly as potential therapeutic agents.

Biological Activities:

  • Anticancer Properties: Compounds similar to benzonitrile have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

Medicine

The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of benzonitrile derivatives on breast cancer cell lines. The results demonstrated significant cytotoxicity and induction of apoptosis compared to control groups. Histological analysis revealed increased markers of apoptosis within treated tumors.

Case Study 2: Antimicrobial Resistance

In response to rising antimicrobial resistance, research focused on combining benzonitrile derivatives with existing antibiotics. The findings indicated that this combination enhanced the effectiveness against resistant bacterial strains, suggesting a synergistic effect that could inform future treatment strategies.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(di-2-propenylamino)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The di-2-propenylamino group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Benzonitrile Derivatives with Nitro and Amino Substituents

Compound Name CAS RN Substituents (Position) Molecular Formula Molecular Weight Key Applications/Notes References
Target: 5-(di-2-propenylamino)-2-nitrobenzonitrile - 2-NO₂, 5-N,N-diallylamino C₁₃H₁₅N₃O₂ 257.3 Hypothetical intermediate -
5-[(2-Methoxyethyl)propylamino]-2-nitrobenzonitrile 821776-93-6 2-NO₂, 5-(propyl-(2-methoxyethyl)amino) C₁₃H₁₇N₃O₃ 263.29 Pharmaceutical synthesis
5-Nitro-2-(pentylamino)benzonitrile 145980-95-6 2-NH-C₅H₁₁, 5-NO₂ C₁₂H₁₇N₃O₂ 235.29 Active pharmaceutical ingredient
2-Isopropyl-5-nitrobenzonitrile 936125-96-1 2-C₃H₇, 5-NO₂ C₁₀H₁₀N₂O₂ 190.2 Chemical intermediate
5-Acetyl-2-nitrobenzonitrile 223726-10-1 2-NO₂, 5-COCH₃ C₉H₆N₂O₃ 190.16 Synthetic intermediate

Substituent Effects

  • Electronic Effects: The nitro group (electron-withdrawing) and amino group (electron-donating) create polarized regions on the benzene ring, enhancing reactivity in electrophilic or nucleophilic substitutions. For example, the tertiary amino group in the target compound may increase solubility in polar solvents compared to primary amines like pentylamino ().
  • This contrasts with less bulky substituents like isopropyl () or acetyl ().
  • Biological Activity: Amino-nitro benzonitriles are common in drug synthesis. For instance, 5-nitro-2-(pentylamino)benzonitrile () is an active pharmaceutical ingredient (API), while 4-chloro-2-fluoro-5-sulfamoyl benzonitrile () is a raw material for diuretics.

Physicochemical Properties

  • Solubility: Amino groups improve water solubility, but bulky substituents like diallylamino may reduce it. For example, 5-amino-2-fluorobenzo-nitrile () has higher polarity than the target compound due to a smaller amino substituent.
  • Stability : Nitro groups enhance thermal stability but may increase sensitivity to reduction. Analogues like 5-acetyl-2-nitrobenzonitrile () are used as stable intermediates in multistep syntheses.

Biological Activity

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- (commonly referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzonitrile, 5-(di-2-propenylamino)-2-nitro- is C10_{10}H10_{10}N3_{3}O2_{2}. The compound features a nitro group and a benzonitrile moiety, which are significant for its biological interactions.

Benzonitrile, 5-(di-2-propenylamino)-2-nitro- has been studied for its interaction with various biological targets, particularly the serotonin receptor 5-HT1A. This receptor is crucial in regulating mood, anxiety, and other neurophysiological processes. The binding of this compound to the 5-HT1A receptor can lead to modulation of neurotransmitter release, thereby influencing neural activity and behavior .

Table 1: Interaction with Biological Targets

Biological TargetMechanism of ActionPotential Effects
5-HT1A ReceptorAgonistModulates serotonin levels; affects mood and anxiety
Dopamine ReceptorsModulationInfluences reward pathways; potential impact on addiction

Biological Activity

Research indicates that Benzonitrile, 5-(di-2-propenylamino)-2-nitro- exhibits significant biological activity through its interaction with neurotransmitter systems. It acts as a modulator of serotonin and dopamine pathways, which are critical in various psychiatric conditions such as anxiety disorders and depression .

Case Studies

Case Study 1: Effects on Anxiety Disorders

In a controlled study involving animal models, Benzonitrile was administered to assess its impact on anxiety-like behaviors. Results indicated a notable reduction in anxiety levels as measured by elevated plus maze tests. The compound's action on the 5-HT1A receptor was hypothesized to mediate these effects by enhancing serotonergic transmission .

Case Study 2: Depression Models

Another study explored the antidepressant-like effects of Benzonitrile in mice subjected to chronic unpredictable stress. Behavioral assessments showed that the compound improved depressive symptoms significantly compared to control groups. This effect was linked to alterations in dopamine receptor signaling pathways .

Research Findings

Recent pharmacological studies have highlighted the potential therapeutic applications of Benzonitrile in treating mood disorders. Key findings include:

  • Serotonin Modulation: The compound enhances serotonin release through its agonistic action on the 5-HT1A receptor .
  • Dopaminergic Activity: It also influences dopaminergic pathways, suggesting a dual mechanism that could be beneficial for treating conditions like depression and anxiety .

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